(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Catalog No.
S003475
CAS No.
1707-77-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-y...

CAS Number

1707-77-3

Product Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

ODYBCPSCYHAGHA-ZYUZMQFOSA-N

SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C

Description

D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.

1,2:5,6-Di-O-isopropylidene-D-mannitol (D-Mannitol diacetonide) is a chemical reagent commonly used in organic synthesis, particularly in carbohydrate chemistry [, ]. Its primary function is as a protecting group for the hydroxyl groups on the 1,2, 5, and 6 positions of the D-mannitol molecule [, ].

  • Protecting Groups: In organic synthesis, protecting groups are introduced onto a molecule to temporarily mask the reactivity of specific functional groups while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functionality.

By selectively protecting these hydroxyl groups with the isopropylidene moiety, chemists can control the reactivity of D-mannitol and selectively modify the remaining unprotected hydroxyl groups. This controlled modification allows for the synthesis of various D-mannitol derivatives with specific functionalities [, ].

Here are some specific examples of how 1,2:5,6-Di-O-isopropylidene-D-mannitol is used in scientific research:

  • Synthesis of Glycosides: D-Mannitol derivatives are valuable building blocks for the synthesis of complex carbohydrates, including glycosides. The protected D-mannitol can be selectively coupled with other sugar units to form glycosidic bonds, essential linkages in many biological molecules [].
  • Preparation of Chiral Scaffolds: D-Mannitol is a chiral molecule, meaning it has a non-superimposable mirror image. The protected D-mannitol can be used as a chiral starting material for the synthesis of other chiral molecules with specific functionalities. This application is valuable in the development of new drugs and other biologically active compounds [].

The compound (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features two dioxolane rings attached to an ethylene glycol backbone, which imparts specific chemical properties and biological activities. The stereochemistry of the compound is crucial for its interactions with biological systems, as the spatial arrangement of atoms can significantly influence reactivity and binding affinity.

DiPMan does not have a specific mechanism of action as it is not a biologically active molecule. Its primary function is as a protecting group in organic synthesis. By reversibly protecting specific hydroxyl groups on a carbohydrate molecule, DiPMan allows for targeted modifications on other parts of the molecule. Once the desired modifications are complete, DiPMan is removed to reveal the final carbohydrate structure.

DiPMan is generally considered to have low toxicity []. However, it is recommended to handle it with care following standard laboratory safety protocols.

  • Safety Concerns:
    • Mild irritant [].
    • May cause skin and eye irritation upon contact.
  • Hazards:
    • Flammable []. Acetone, a component used in the synthesis of DiPMan, is a flammable solvent.
    • Incompatible with strong acids and bases [].
Typical for diols and dioxolanes:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Acetal Formation: The dioxolane rings can react with aldehydes or ketones to form acetals.
  • Ring Opening: Under acidic or basic conditions, the dioxolane rings may open to yield diols or other derivatives.

These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions.

The biological activity of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol has been linked to several mechanisms:

  • Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress in biological systems .
  • Anticoagulant Activity: Similar compounds have shown potential in modulating blood coagulation pathways .
  • Antimicrobial Activity: Some studies suggest that derivatives of this structure can inhibit the growth of certain bacteria and fungi, making them candidates for pharmaceutical applications .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dioxolane Rings: Starting from suitable precursors such as aldehydes and diols, dioxolane rings can be formed through cyclization reactions.
  • Coupling Reactions: The dioxolane derivatives are then coupled with an ethylene glycol unit through condensation reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

These methods highlight the importance of stereochemistry in achieving the desired molecular configuration.

The applications of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol span various fields:

  • Pharmaceuticals: Potential use as an active ingredient in drugs targeting oxidative stress-related diseases or as anticoagulants.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Agriculture: Possible applications as a plant growth regulator or pesticide due to its biological activity against pathogens .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vitro Assays: These assays help determine the efficacy and safety profile of the compound against various biological targets.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models can predict how structural changes affect biological activity .

Several compounds share structural similarities with (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, including:

Compound NameStructureUnique Features
1,3-DioxolaneStructureSimple cyclic ether; used in organic synthesis.
2-Methyl-1,3-dioxolaneStructureContains a methyl group; enhances solubility.
1,3-DioxaneStructureSimilar ring structure but lacks hydroxyl groups; used as a solvent.

Uniqueness

The uniqueness of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol lies in its dual dioxolane structure combined with a diol functionality. This combination not only enhances its chemical reactivity but also its potential biological activity compared to simpler analogs.

XLogP3

-0.5

Appearance

Powder

Other CAS

1707-77-3

Dates

Modify: 2023-09-12

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